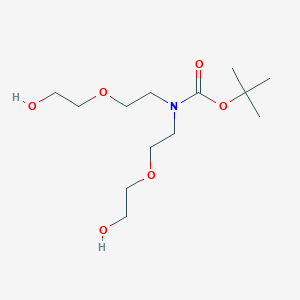

N-Boc-N-bis(PEG1-OH)

概要

説明

N-Boc-N-bis(PEG1-OH) is a branched polyethylene glycol (PEG) derivative with two terminal hydroxy groups and a tert-butoxycarbonyl (Boc) protected amino group . The hydroxy groups enable further derivatization or replacement with other reactive functional groups, while the Boc group can be deprotected under acidic conditions . This compound is commonly used as a PEG linker in various chemical and biological applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-bis(PEG1-OH) typically involves the reaction of a PEG derivative with a Boc-protected amine. The reaction is carried out under controlled conditions to ensure the selective protection of the amino group and the preservation of the hydroxy groups . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF), and the reaction is typically conducted at room temperature .

Industrial Production Methods

In industrial settings, the production of N-Boc-N-bis(PEG1-OH) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction is monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .

化学反応の分析

Types of Reactions

N-Boc-N-bis(PEG1-OH) undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Substitution: The hydroxy groups can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups at the hydroxy positions.

Major Products Formed

Deprotection: The removal of the Boc group yields a free amine derivative.

科学的研究の応用

N-Boc-N-bis(PEG1-OH) has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of N-Boc-N-bis(PEG1-OH) involves its ability to modify and enhance the properties of other molecules through PEGylation. The hydroxy groups enable the attachment of the PEG chain to various molecular targets, while the Boc group provides temporary protection for the amino group during chemical reactions . The PEGylation process improves the solubility, stability, and bioavailability of the modified molecules .

類似化合物との比較

Similar Compounds

N-Boc-N-bis(PEG2-OH): Similar to N-Boc-N-bis(PEG1-OH) but with a longer PEG chain.

N-Boc-N-bis(PEG3-OH): Another similar compound with an even longer PEG chain.

Uniqueness

N-Boc-N-bis(PEG1-OH) is unique due to its specific PEG chain length and the presence of both hydroxy and Boc-protected amino groups. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

生物活性

N-Boc-N-bis(PEG1-OH) is a compound that has garnered interest in various fields of chemical and biological research due to its unique properties as a PEG (polyethylene glycol) linker. This article explores its biological activity, mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

N-Boc-N-bis(PEG1-OH) features a Boc (tert-butoxycarbonyl) protected amino group and two terminal hydroxy groups. Its molecular formula is with a molecular weight of 343.38 g/mol. The compound is soluble in various solvents including water, DMSO, DCM, and DMF, making it versatile for laboratory applications.

Target of Action

N-Boc-N-bis(PEG1-OH) primarily functions as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins within cells. This compound facilitates the conjugation of proteins and enhances their solubility and stability .

Mode of Action

The mechanism involves the formation of stable complexes with target proteins, leveraging the PEG moiety to improve pharmacokinetics. The Boc group can be deprotected under acidic conditions, allowing for further functionalization or interaction with biological targets.

Cellular Effects

N-Boc-N-bis(PEG1-OH) influences cell function primarily through its role in drug delivery systems. Its hydrophilic nature allows for improved solubility and bioavailability of therapeutic agents, which is crucial in enhancing drug efficacy .

The compound serves as a critical component in biochemical reactions, particularly in the synthesis of complex biomolecules. It aids in the modification of proteins and peptides, which can enhance their therapeutic potential .

Applications

N-Boc-N-bis(PEG1-OH) has diverse applications across several domains:

- Chemistry : Utilized as a PEG linker for synthesizing complex molecules and polymers.

- Biology : Employed in biomolecule modification to improve solubility and stability.

- Medicine : Integral to drug delivery systems that enhance pharmacokinetics and bioavailability.

- Industry : Used in producing PEGylated products for cosmetics and personal care items .

Research Findings

Recent studies have highlighted the effectiveness of PEGylation using compounds like N-Boc-N-bis(PEG1-OH). For instance:

- A study demonstrated that incorporating PEG units into peptide chains significantly improved binding affinity and metabolic stability, leading to better therapeutic outcomes in vivo models .

- Another investigation into PROTACs revealed that the use of PEG linkers like N-Boc-N-bis(PEG1-OH) enhanced target protein degradation efficiency, showcasing its potential in targeted cancer therapies .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated improved solubility and stability of PEGylated proteins using N-Boc-N-bis(PEG1-OH). |

| Study 2 | Showed enhanced pharmacokinetic profiles in drug delivery systems incorporating this compound. |

| Study 3 | Highlighted the role of N-Boc-N-bis(PEG1-OH) in increasing the efficacy of PROTACs against specific cancer targets. |

特性

IUPAC Name |

tert-butyl N,N-bis[2-(2-hydroxyethoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO6/c1-13(2,3)20-12(17)14(4-8-18-10-6-15)5-9-19-11-7-16/h15-16H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKAOQUTADWQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCO)CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。